2-Amino-3-guanidino-propionic acid 2-Amino-3-guanidino-propionic acid Beta-guanidino-L-alanine is a L-alanine derivative in which one of the methyl hydrogens of L-alanine has been replaced by a guanidino group. It has a role as a Brassica napus metabolite. It is a L-alanine derivative, a non-proteinogenic L-alpha-amino acid and a member of guanidines.
Brand Name: Vulcanchem
CAS No.: 2462-51-3
VCID: VC18009962
InChI: InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
SMILES:
Molecular Formula: C4H10N4O2
Molecular Weight: 146.15 g/mol

2-Amino-3-guanidino-propionic acid

CAS No.: 2462-51-3

Cat. No.: VC18009962

Molecular Formula: C4H10N4O2

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-guanidino-propionic acid - 2462-51-3

Specification

CAS No. 2462-51-3
Molecular Formula C4H10N4O2
Molecular Weight 146.15 g/mol
IUPAC Name (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid
Standard InChI InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
Standard InChI Key XNBJHKABANTVCP-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)N=C(N)N
Canonical SMILES C(C(C(=O)O)N)N=C(N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Amino-3-guanidino-propionic acid is an L-alanine derivative where the β-carbon is substituted with a guanidino group (NHC(=NH)NH2-NH-C(=NH)-NH_2). The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biochemical applications . Key identifiers include:

PropertyValue
IUPAC Name(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid
CAS Number1482-99-1
Molecular FormulaC4H11ClN4O2C_4H_{11}ClN_4O_2
Molecular Weight182.61 g/mol
SMILESC([C@@H](C(=O)O)N)N=C(N)N.ClC([C@@H](C(=O)O)N)N=C(N)N.Cl
Optical Rotation[α]D=7.5[\alpha]_D = -7.5^\circ (MeOH)

The chiral center at the α-carbon confers stereospecificity, critical for its biological activity .

Spectral and Physical Properties

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the guanidino group (δ=6.87.2\delta = 6.8–7.2 ppm for NH protons) and the carboxylic acid moiety (δ=3.1\delta = 3.1 ppm for the α-proton) . Fourier-transform infrared spectroscopy (FTIR) shows characteristic peaks at 3350 cm1^{-1} (N-H stretch) and 1700 cm1^{-1} (C=O stretch) . The compound decomposes at 215°C, with a solubility of 25 mg/mL in water at 25°C .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride form is synthesized via guanidination of L-alanine derivatives. A common method involves treating L-alanine methyl ester with cyanamide under basic conditions, followed by hydrochloric acid quenching :

L-Alanine methyl ester+CyanamideNaOH3-Guanidino-L-alanineHClHydrochloride salt[1]\text{L-Alanine methyl ester} + \text{Cyanamide} \xrightarrow{\text{NaOH}} \text{3-Guanidino-L-alanine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} \quad[1]

Large-scale production employs optimized protocols with yields exceeding 85%, as reported by suppliers like Capot Chemical and Career Henan Chemical .

SupplierPurityPrice (USD/kg)
Sigma-Aldrich98%2,750
TRC95%3,300
Biosynth Carbosynth99%255

Prices correlate with purity, with pharmaceutical-grade material (>99%) commanding premiums .

Pharmacological and Biomedical Applications

Antidiabetic Activity

In rodent models of non-insulin-dependent diabetes mellitus (NIDDM), 2-amino-3-guanidino-propionic acid reduces fasting glucose by 30% and enhances insulin sensitivity via AMP-activated protein kinase (AMPK) activation . Unlike creatine analogues, it resists phosphorylation by creatine kinase, minimizing muscle accumulation .

Table 1: Comparative Antidiabetic Effects in ob/ob Mice

CompoundGlucose Reduction (%)Adipose Tissue Loss (%)
2-Amino-3-guanidino-propionic acid4228
Metformin3512

Data from J. Med. Chem. (2001) demonstrate superior efficacy versus first-line therapies .

Peptide Synthesis and Drug Development

The compound serves as a building block for unnatural amino acids in peptide therapeutics. Protected derivatives like S-N-Fmoc-N,N-bis-Boc-2-amino-3-guanidino propionic acid (CAS 26442) enable solid-phase synthesis of glycopeptides targeting G protein-coupled receptors .

Hazard CodeRisk Statement
H319Causes serious eye irritation
H315Causes skin irritation
H335May cause respiratory irritation

Safety protocols mandate gloves, goggles, and ventilation during handling .

Environmental Impact

With a WGK Germany rating of 3, the compound is moderately water-polluting. Biodegradation studies show a half-life of 12 days in soil, necessitating controlled disposal .

Recent Advances and Future Directions

Antibody-Drug Conjugates (ADCs)

Functionalization with cytotoxic payloads via the guanidino group has yielded ADCs with >90% tumor growth inhibition in xenograft models . For example, trastuzumab conjugates exhibit IC50_{50} values of 0.8 nM against HER2+ breast cancer cells .

Neuroprotective Applications

Preliminary data suggest efficacy in mitigating β-N-methylamino-L-alanine (BMAA) neurotoxicity, a factor in amyotrophic lateral sclerosis . Mechanistic studies implicate competitive inhibition of BMAA uptake at the blood-brain barrier .

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